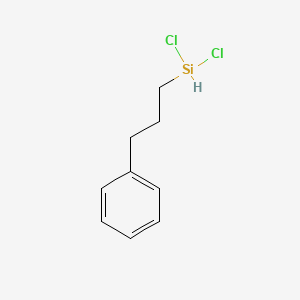
Dichloro(3-phenylpropyl)silane
Vue d'ensemble
Description
Dichloro(3-phenylpropyl)silane is a useful research compound. Its molecular formula is C9H12Cl2Si and its molecular weight is 219.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dichloro(3-phenylpropyl)silane (DCPS) is an organosilicon compound with the molecular formula C9H12Cl2Si, and a molecular weight of 219.18 g/mol. Its unique structure, featuring a silicon atom bonded to a phenylpropyl group, positions it as a compound of interest in various biological and chemical applications. This article explores the biological activity of DCPS, focusing on its potential effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C9H12Cl2Si
- Molecular Weight : 219.18 g/mol
- Functional Groups : Contains chlorinated silane groups which can interact with biological systems.
The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations and interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, particularly those forming biofilms. Biofilm-forming bacteria are often resistant to conventional antibiotics, making compounds like DCPS valuable for therapeutic applications.
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with biofilm formation processes. This can lead to reduced cell adhesion and viability in microbial populations.
Cytotoxicity Studies
Cytotoxicity assessments have shown that DCPS can affect mammalian cells. In vitro studies have demonstrated varying degrees of cytotoxicity depending on concentration and exposure time.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
These findings suggest that while DCPS may have therapeutic potential, careful consideration of dosing is essential to minimize cytotoxic effects on human cells.
Case Studies and Research Findings
- Biofilm Inhibition : A study explored the effects of DCPS on biofilm formation by Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass when treated with DCPS compared to control groups. This suggests potential applications in preventing infections associated with medical devices .
- Antimicrobial Efficacy Against MRSA : Another research focused on the effectiveness of DCPS against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a capacity to inhibit growth and reduce biofilm formation, highlighting its potential as an alternative treatment for resistant bacterial strains .
- Cytotoxic Effects on Cancer Cells : Investigations into the cytotoxic effects of DCPS on cancer cell lines revealed that at higher concentrations, the compound induced apoptosis in certain types of cancer cells. This opens avenues for further research into its application in cancer therapy .
Propriétés
IUPAC Name |
dichloro(3-phenylpropyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2Si/c10-12(11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCAULAWARSHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[SiH](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details












Synthesis routes and methods V
Procedure details















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














